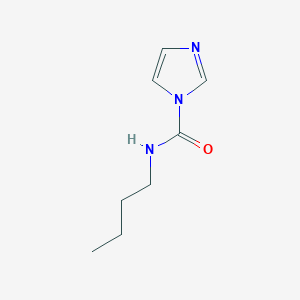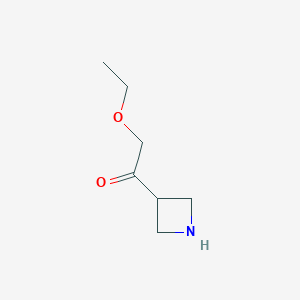
1-(Azetidin-3-yl)-2-ethoxyethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-3-yl)-2-ethoxyethan-1-one is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)-2-ethoxyethan-1-one can be synthesized through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene . This method is efficient for synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and involves the formation of 3-substituted 3-(acetoxymethyl)azetidines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The aza Paternò–Büchi reaction is particularly favored due to its high regio- and stereoselectivity, which is crucial for producing the compound in high purity and yield .
化学反応の分析
Types of Reactions: 1-(Azetidin-3-yl)-2-ethoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 1-(Azetidin-3-yl)-2-ethoxyethanol.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
科学的研究の応用
1-(Azetidin-3-yl)-2-ethoxyethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in cell signaling and metabolism.
類似化合物との比較
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
1-(Azetidin-3-yl)-2-methoxyethan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 1-(Azetidin-3-yl)-2-ethoxyethan-1-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethoxy group, in particular, can influence its solubility and reactivity compared to similar compounds.
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
1-(azetidin-3-yl)-2-ethoxyethanone |
InChI |
InChI=1S/C7H13NO2/c1-2-10-5-7(9)6-3-8-4-6/h6,8H,2-5H2,1H3 |
InChIキー |
RUCISRUHVARDBI-UHFFFAOYSA-N |
正規SMILES |
CCOCC(=O)C1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13178053.png)
![Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13178056.png)

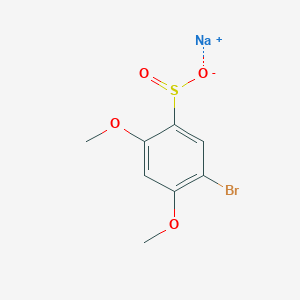
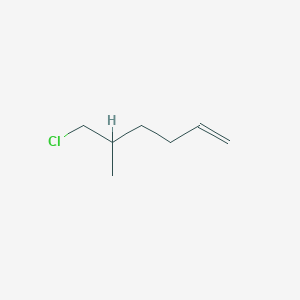


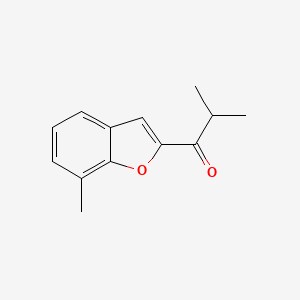

![4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13178101.png)
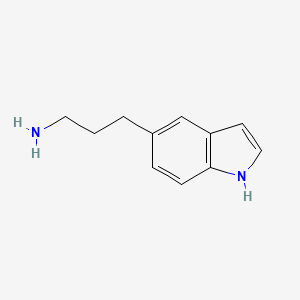
![Methyl 5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13178136.png)
